molecular formula C14H16N8O2S2 B4567889 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B4567889
M. Wt: 392.5 g/mol
InChI Key: JWEAJZVQJJZXJO-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted with a [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl group at position 6 and an N-(2,5-dimethoxyphenyl) group at position 4 (Figure 1). The 2,5-dimethoxyphenyl moiety enhances lipophilicity and π-π stacking interactions, while the 5-amino-thiadiazole group introduces hydrogen-bonding capabilities .

Properties

IUPAC Name

6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8O2S2/c1-23-7-3-4-9(24-2)8(5-7)17-13-19-10(18-11(15)20-13)6-25-14-22-21-12(16)26-14/h3-5H,6H2,1-2H3,(H2,16,21)(H3,15,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEAJZVQJJZXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole-2-thiol, which is then reacted with various reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with various molecular targets. The compound can inhibit specific enzymes, such as urease, by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to its inhibitory effects .

Comparison with Similar Compounds

Structural Analogues of Triazine Derivatives

Triazine-based compounds are widely studied due to their versatility in drug design and agrochemistry. Key structural analogues include:

Compound Name Structural Features Key Differences Biological Implications Reference
6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-N4-(3-methylphenyl)-1,3,5-triazine-2,4-diamine Triazine core with methylimidazole sulfanylmethyl and 3-methylphenyl groups Replaces 5-amino-thiadiazole with methylimidazole; lacks methoxy groups Reduced hydrogen-bonding capacity; altered selectivity in enzyme inhibition
N2-tert-Butyl-N4-isopropyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine Methylsulfanyl group at position 6; bulky tert-butyl and isopropyl substituents No aromatic or heterocyclic substituents; higher lipophilicity Herbicidal activity (e.g., Ametryn) due to hydrophobic interactions
6-Chloro-N2,N4-bis(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-triazine-2,4-diamine Chloro and benzothiazol substituents Electrophilic chloro group enhances reactivity; benzothiazol improves DNA intercalation Potent antimicrobial activity against Gram-positive bacteria

Key Observations :

  • Lipophilicity: The 2,5-dimethoxyphenyl group increases logP compared to non-aromatic substituents (e.g., tert-butyl), balancing solubility and membrane permeability .

Thiadiazole-Containing Analogues

Thiadiazole derivatives are known for diverse bioactivities. Notable comparisons include:

Compound Name Structural Features Key Differences Biological Implications Reference
5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine Trifluorophenyl substituent Fluorine atoms enhance stability and electronegativity Improved pharmacokinetics and antifungal activity
N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide Cyclopentylcarbamoyl and thiophene groups Bulkier substituents reduce solubility but improve receptor affinity Selective kinase inhibition in cancer models
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine Schiff base linkage with methylsulfanyl group Planar structure facilitates DNA intercalation Antiproliferative activity against HeLa cells

Key Observations :

  • Amino vs. Trifluorophenyl: The 5-amino group in the target compound offers nucleophilic reactivity for covalent interactions, whereas trifluorophenyl groups improve metabolic stability .
  • Hybrid Structures : Combining thiadiazole with triazine (target compound) merges hydrogen-bonding and π-stacking capabilities, unlike standalone thiadiazoles .

Comparison with Analogues :

  • uses toluene reflux for Schiff base formation, while the target compound may require milder conditions due to the amino-thiadiazole’s sensitivity .
  • Methylsulfanyl-substituted triazines (e.g., Ametryn) are synthesized via nucleophilic displacement of chloro groups, a method adaptable to the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

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